molecular formula C7H2BrClF2O B3346787 4-Bromo-2,5-difluorobenzoic acid chloride CAS No. 123942-09-6

4-Bromo-2,5-difluorobenzoic acid chloride

Cat. No.: B3346787
CAS No.: 123942-09-6
M. Wt: 255.44 g/mol
InChI Key: OHDBFYOULUGQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,5-difluorobenzoic acid chloride is a synthetic chemical compound widely used in scientific research. It is a derivative of benzoic acid, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is known for its versatility and is used in various laboratory experiments due to its reactivity and stability.

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2,5-difluorobenzoic acid is the dopamine neurotransmission system . It acts as a dopaminergic stabilizer , modulating the activity of dopamine, a key neurotransmitter involved in several central nervous system (CNS) functions .

Mode of Action

4-Bromo-2,5-difluorobenzoic acid interacts with its targets by modulating dopamine neurotransmission . It belongs to a unique class of derivatives known as 1-(4H-1,3-benzodioxin-2-yl)methanamine derivatives . The exact mechanism of interaction with its targets and the resulting changes are still under investigation.

Biochemical Pathways

The compound affects the dopamine neurotransmission pathway . Dopamine is a crucial neurotransmitter involved in various CNS functions, including cognition, reward, and motor control. By modulating this pathway, 4-Bromo-2,5-difluorobenzoic acid can influence these functions.

Pharmacokinetics

It has been noted for itsideal drug half-life and excellent efficacy , suggesting favorable pharmacokinetic properties.

Result of Action

The compound has shown promise in treating CNS disorders, including Alzheimer’s disease . It also demonstrates anti-cancer properties through its role in the synthesis of 5-oxo-4,5-dihydro-1H-1,2,4-triazole derivatives, which have proven effective in combating hyperproliferative diseases like cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,5-difluorobenzoic acid. For instance, it should be stored in a sealed, dry environment at room temperature . It is also important to avoid dust formation and ensure adequate ventilation when handling the compound .

Safety and Hazards

4-Bromo-2,5-difluorobenzoic acid is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye/face protection, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

4-Bromo-2,5-difluorobenzoic acid chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with GPR119 agonists, where it acts as an intermediate in their preparation . The compound’s fluorinated structure allows it to act as a catalyst in various reactions, potentially leading to undesired side reactions if not carefully controlled . Its ability to interact with different biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell behavior, including alterations in metabolic flux and gene expression patterns

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, affecting cellular function and behavior . The compound’s ability to modulate enzyme activity and gene expression highlights its importance in biochemical research and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to changes in its biochemical properties and interactions with cellular components . Understanding these temporal effects is essential for optimizing its use in laboratory experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular function changes significantly with varying dosages . These findings are crucial for determining the optimal dosage for therapeutic applications and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells . Understanding these transport mechanisms is essential for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,5-difluorobenzoic acid chloride typically involves the reaction of 4-Bromo-2,5-difluorobenzoic acid with thionyl chloride. The process is as follows:

    Starting Material: 4-Bromo-2,5-difluorobenzoic acid.

    Reagent: Thionyl chloride (SOCl₂).

    Conditions: The reaction is carried out at elevated temperatures, typically around 80°C, for 1.5 hours.

    Procedure: The mixture is stirred, cooled to room temperature, and then evaporated under reduced pressure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-difluorobenzoic acid chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Coupling Reactions: Reagents include aryl boronic acids and palladium catalysts.

Major Products

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-difluorobenzoic acid: The parent compound, lacking the acyl chloride group.

    4-Bromo-2,5-difluoroaniline: An amine derivative.

    4-Bromo-2,5-difluorobenzaldehyde: An aldehyde derivative.

Uniqueness

4-Bromo-2,5-difluorobenzoic acid chloride is unique due to its acyl chloride functionality, which makes it highly reactive and suitable for a wide range of chemical transformations. This reactivity distinguishes it from its parent acid and other derivatives, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-2,5-difluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF2O/c8-4-2-5(10)3(7(9)12)1-6(4)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDBFYOULUGQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A total of 2075 g (8.79 moles) of crude 4-bromo-2,5-difluorobenzoic acid from step (b) was treated with thionyl chloride (2.0 L), and the resulting slurry was slowly heated to reflux (90° C. internal) to obtain a solution. After removal of excess thionyl chloride, the product was collected at 85°-95° C. (oil pump, vacuum not measured), leaving a solid residue. The distillate afforded 2045 g (91%) of a liquid which was used directly in the next step.
Quantity
2075 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,5-difluorobenzoic acid chloride
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,5-difluorobenzoic acid chloride
Reactant of Route 3
4-Bromo-2,5-difluorobenzoic acid chloride
Reactant of Route 4
Reactant of Route 4
4-Bromo-2,5-difluorobenzoic acid chloride
Reactant of Route 5
Reactant of Route 5
4-Bromo-2,5-difluorobenzoic acid chloride
Reactant of Route 6
Reactant of Route 6
4-Bromo-2,5-difluorobenzoic acid chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.